molecular formula C14H12O4 B1336280 Dimethyl 2,7-Naphthalenedicarboxylate CAS No. 2549-47-5

Dimethyl 2,7-Naphthalenedicarboxylate

Cat. No. B1336280
CAS RN: 2549-47-5
M. Wt: 244.24 g/mol
InChI Key: WYIBAMPRACRCOM-UHFFFAOYSA-N
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Description

Dimethyl 2,7-naphthalenedicarboxylate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two carboxylate groups are esterified with methanol at the 2nd and 7th positions of the naphthalene ring. This compound is of interest due to its potential applications in organic synthesis and material science, as well as its interactions with various organic molecules.

Synthesis Analysis

The synthesis of derivatives of dimethyl 2,7-naphthalenedicarboxylate involves organometallic reactions. For instance, 2,7-dilithio-naphthalenes and 2,7-bis(bromomagnesio)-naphthalenes have been treated with electrophiles to yield new "proton sponge" derivatives with various ortho-substituents, such as iodo, methylthio, trimethylsilyl, methyl, n-butyl, and ethoxycarbonyl groups . Additionally, the lithiation of 2,7-disubstituted derivatives of 1,8-bis(dimethylamino)naphthalene has been studied, leading to the synthesis of 2,3,6,7-tetrasubstituted derivatives after treatment with electrophiles like MeI, Me2S2, Me3SiCl, DMF, etc. .

Molecular Structure Analysis

The molecular structure of dimethyl 2,7-naphthalenedicarboxylate derivatives has been investigated using X-ray diffraction and computational chemistry techniques. For example, the crystal structure of dimethyl 2,6-naphthalenedicarboxylate (a related isomer) has been solved, revealing that the ester group is twisted out of the mean ring plane, which is energetically less favorable . The molecular structure of these compounds is crucial in determining their reactivity and physical properties.

Chemical Reactions Analysis

Dimethyl 2,7-naphthalenedicarboxylate and its derivatives participate in various chemical reactions. For instance, a novel 1,4-cycloaddition reaction of a stable 2-thianaphthalene derivative with dimethyl acetylenedicarboxylate has been reported, leading to the formation of complex cyclopropa[naphthalene] structures . Additionally, the Diels-Alder reaction with dimethyl acetylenedicarboxylate has been used to synthesize naphtho[2,1-b] and [1,2-b]thiophenes . Photochemical reactions such as 1,8-photoaddition to alkenes and reductive photoallylation by allyltrimethylsilane via a single electron transfer have also been explored.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2,7-naphthalenedicarboxylate derivatives are influenced by their molecular structure. Fluorescence studies have been used to investigate the complexes of these compounds with cyclodextrins, revealing information about stoichiometry, formation constants, and thermodynamics of complexation . The spectral characteristics and basicity of these compounds are also determined by the polar effect of ortho-substituents and the "buttressing effect," which is a combination of steric interactions .

Scientific Research Applications

1. Complex Formation and Photophysical Studies

Dimethyl 2,6-naphthalenedicarboxylate (DMN) has been studied for its ability to form inclusion complexes with cyclodextrins (CDs) in aqueous media. These studies involve steady-state fluorescence and molecular mechanics, revealing insights into the stoichiometry, formation constants, and thermodynamics of the complexes. Such research highlights the potential of DMN as a probe for estimating microenvironmental polarity and its applications in understanding molecular interactions (Cervero & Mendicuti, 2000).

2. Photoreactions with Alkenes

Research has also been conducted on the photoreaction of dimethyl 1,4-naphthalenedicarboxylate with various alkenes, leading to the formation of novel 1,8-adducts. This study contributes to the understanding of photochemical reactions involving naphthalene derivatives and their potential applications in synthetic chemistry (Kubo, Inoue, & Sakai, 1992).

3. Binding with Cyclodextrins in Solution

Further investigations into the binding of dimethyl 2,3-naphthalenedicarboxylate with various cyclodextrins have been carried out. These studies utilize fluorescence to explore the stoichiometry, formation constants, and thermodynamic changes upon complexation, contributing valuable information to the field of host-guest chemistry (Alvariza, Usero, & Mendicuti, 2007).

4. Production and Applications in Polymer Industry

DMN is also significant in the production of polyethylene naphthalate (PEN), a polymer with various applications. The review of its commercialization, including the production processes and economic aspects, offers insights into its industrial significance and potential for further development (Lillwitz, 2001).

5. Transesterification Kinetics

The kinetics of transesterification involving dimethyl 2,6-naphthalenedicarboxylate have been studied, providing essential data for chemical processes in polymer synthesis. This research aids in understanding the reaction mechanisms and optimizing conditions for industrial applications (Stier, Gaehr, & Oppermann, 2001).

6. Time-Resolved Fluorescence Measurements

Time-resolved fluorescence studies on solutions of DMN in different solvents contribute to the understanding of its photophysical properties. Such research is crucial in developing applications in fluorescence spectroscopy and related fields (Spies & Gehrke, 1999).

properties

IUPAC Name

dimethyl naphthalene-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIBAMPRACRCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432283
Record name Dimethyl 2,7-Naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,7-Naphthalenedicarboxylate

CAS RN

2549-47-5
Record name 2,7-Dimethyl 2,7-naphthalenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,7-Naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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